molecular formula C10H14N2O5 B11745962 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11745962
M. Wt: 242.23 g/mol
InChI Key: MXFFCFOTFSPXOE-JXOAFFINSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound with significant importance in various scientific fields It is known for its unique structure, which includes a pyrimidine ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Attachment of the Sugar Moiety: The sugar moiety is attached to the pyrimidine ring through glycosylation reactions. This step requires specific conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Regulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features and the presence of both pyrimidine and sugar moieties. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-4-3-12(10(16)11-8(4)15)9-7(14)6(13)5(2)17-9/h3,5-7,9,13-14H,1-2H3,(H,11,15,16)/t5-,6-,7-,9-/m1/s1

InChI Key

MXFFCFOTFSPXOE-JXOAFFINSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)C)O)O

Origin of Product

United States

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